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Overview cis-Pinane, a hydrogenated derivative of pinene derived from renewable biomass, is a promising
high-density alternative jet fuel due to its unique cycloalkane structure and excellent combustion
performance [1]. Understanding its high-temperature pyrolysis is crucial for hypersonic flight applications,
where fuel acts as a coolant in environments reaching 2500—3000 K [1]. This guide details atomistic insights
gained from ReaxFF Molecular Dynamics (MD) simulations, which effectively capture complex reaction

mechanisms at extreme conditions difficult to study experimentally [1] [2].

Experimental & Simulation Protocols

The following methodology is based on the combined ReaxFF MD and Density Functional Theory (DFT)

approach used in the cited research [1].

¢ Force Field and Software: The ReaxFF force field was used, as developed by van Duin et al. [1].
Simulations were performed using the Large-scale Atomic/Molecular Massively Parallel Simulator
(LAMMPS).

e System Setup: A multi-molecular system of cis-pinane was constructed with a density of 0.1 g/lcm?.

e Simulation Procedure:

o Equilibration: The system was first equilibrated using the Berendsen thermostat.

o Production Run: NVT ensembles (constant volume and temperature) were used for
production runs.

o Temperature Range: Simulations were conducted at high temperatures ranging from 2000 K
to 3000 K to mimic pyrolysis conditions.

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s1911425?utm_src=pdf-body
https://www.smolecule.com/products/s1911425?utm_src=pdf-interest
https://www.sciencedirect.com/science/article/abs/pii/S0301010425000394
https://www.sciencedirect.com/science/article/abs/pii/S0301010425000394
https://www.sciencedirect.com/science/article/abs/pii/S0301010425000394
https://ui.adsabs.harvard.edu/abs/2025CP....59312638L/abstract
https://www.sciencedirect.com/science/article/abs/pii/S0301010425000394
https://www.sciencedirect.com/science/article/abs/pii/S0301010425000394
https://www.smolecule.com/products/s1911425?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

o Simulation Parameters: A time step of 0.1 femtoseconds (fs) was used. Five or more
independent simulations were run at 2500 K to ensure statistical reliability.

e Analysis: The evolution of species was tracked over time. The potential energy of the system was
calculated using the formula: E_potential = (E total - E nonbond) / N atoms, where
E nonbond includes van der Waals and Coulomb energies [1].

¢ Density Functional Theory (DFT) Calculations: To complement and validate the ReaxFF findings,
DFT calculations were performed at the B3LYP/6-311G level to obtain more accurate energy
barriers and confirm reaction pathways [1].

Key Pyrolysis Data and Product Distribution

ReaxFF MD simulations reveal a two-stage pyrolysis process for cis-pinane and provide quantitative data on

products and kinetics [1].

Table 1: Major Primary and Secondary Pyrolysis Products from cis-Pinane This table lists the key

radical intermediates and stable molecular products identified during simulations at 2500 K [1].

Product Type Molecular Formula/Name Role/Description
Primary Radicals C6H11, C4H7, C5H9, C3H5 Highly active diradicals formed from ring
fission.
Primary Products CH3, C9H15 Formed via simple C-C bond cleavage.
Secondary C2H4 (Ethylene), C3H6 Major small molecule olefins.
Products (Propylene)
C4H6 (Butadiene), C3H4 Other significant light hydrocarbons.
(Propyne)
H2 (Hydrogen) Molecular hydrogen.

Table 2: Pyrolysis Kinetics and Characteristics This table summarizes the characteristic parameters of the

pyrolysis process [1].

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.sciencedirect.com/science/article/abs/pii/S0301010425000394
https://www.sciencedirect.com/science/article/abs/pii/S0301010425000394
https://www.sciencedirect.com/science/article/abs/pii/S0301010425000394
https://www.sciencedirect.com/science/article/abs/pii/S0301010425000394
https://www.sciencedirect.com/science/article/abs/pii/S0301010425000394
https://www.smolecule.com/products/s1911425?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Finding from ReaxFF

Parameter Notes /| Correlation

MD
Apparent Activation 55.20 kcal/mol In close agreement with experimental values
Energy [1].

| Pyrolysis Stages | 1. Initial isomerization/dissociation 2. Secondary decomposition | The second stage
begins once potential energy plateaus [1]. | | Primary Reaction | Isomerization & C-C bond cleavage | Initial

step involves C-C bond fission on the ring, forming diradicals [1]. |

Pyrolysis Reaction Pathway

The diagram below, generated with Graphviz, illustrates the primary pyrolysis pathways of cis-pinane as

revealed by ReaxFF MD simulations [1].
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Diagram 1. Primary reaction pathways for cis-pinane pyrolysis. Initial steps are isomerization and C-C bond

cleavage, leading to radical intermediates and stable secondary products.

Conclusion and Research Significance

This computational study provides atomistic-level understanding of cis-pinane pyrolysis that is difficult to
achieve through experiments alone. The findings offer fundamental guidance for designing and applying
terpenoid-based alternative jet fuels [1] [2]. The close alignment between the ReaxFF-calculated apparent
activation energy and experimental values validates the methodology, making it a powerful tool for screening

and predicting the performance of other potential bio-derived fuel candidates.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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